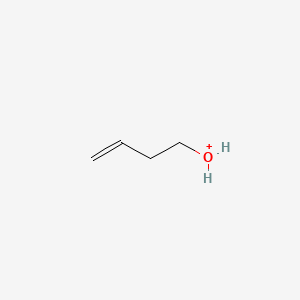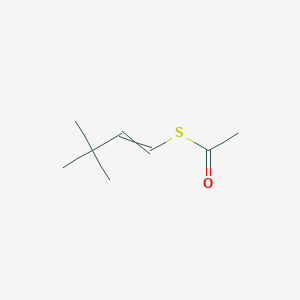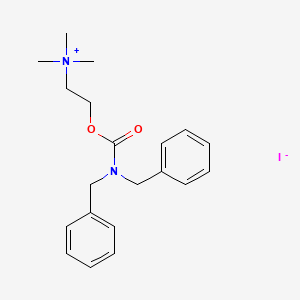
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C20H27IN2O2. This compound is known for its unique structure, which includes a trimethylammonium group and a dibenzylcarbamoyloxyethyl moiety. It is often used in various chemical and biological applications due to its specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide typically involves the reaction of trimethylamine with a suitable dibenzylcarbamoyloxyethyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The iodide salt is then formed by the addition of an iodide source, such as sodium iodide, to the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the dibenzylcarbamoyloxyethyl moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium salts, while oxidation and reduction can lead to different derivatives of the dibenzylcarbamoyloxyethyl group.
科学的研究の応用
Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
作用機序
The mechanism of action of Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and ion transport. This property is particularly useful in applications such as drug delivery and antimicrobial formulations .
類似化合物との比較
Similar Compounds
Ethyltrimethylammonium iodide: Similar in structure but lacks the dibenzylcarbamoyloxyethyl group.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom, differing from the dibenzylcarbamoyloxyethyl moiety.
Uniqueness
The presence of the dibenzylcarbamoyloxyethyl group in Ammonium, (2-(N,N-dibenzylcarbamoyloxy)ethyl)trimethyl-, iodide imparts unique properties, such as enhanced lipophilicity and specific interactions with biological membranes. These characteristics distinguish it from other quaternary ammonium compounds and make it particularly valuable in specialized applications .
特性
CAS番号 |
63939-04-8 |
|---|---|
分子式 |
C20H27IN2O2 |
分子量 |
454.3 g/mol |
IUPAC名 |
2-(dibenzylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C20H27N2O2.HI/c1-22(2,3)14-15-24-20(23)21(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YHVJDANVGCOMEE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


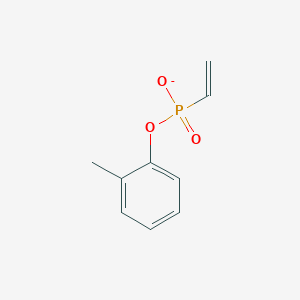
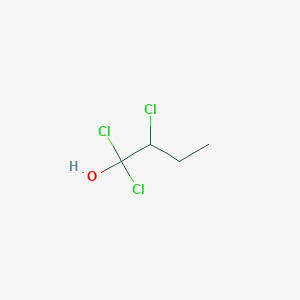

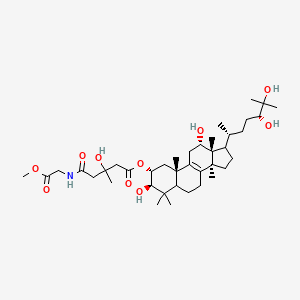


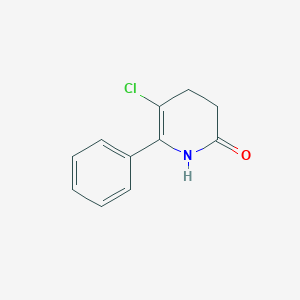
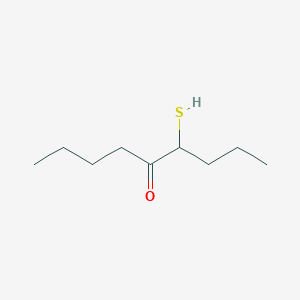
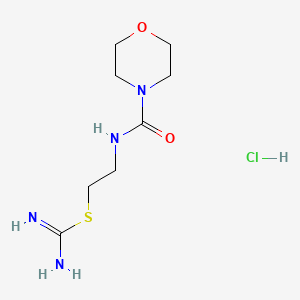
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
